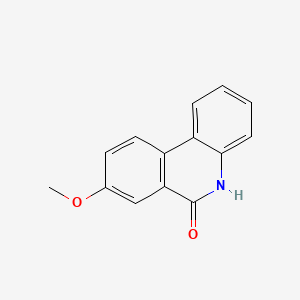
2-Bromo-5-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and synthetic organic chemistry. The presence of bromine and iodine atoms on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodoquinoline typically involves halogenation reactions. One common method is the stepwise halogenation of quinoline, where bromine and iodine are introduced sequentially. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or copper.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols are used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodoquinoline has significant applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodoquinoline involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparación Con Compuestos Similares
2-Bromo-5-iodopyridine: Similar in structure but with a pyridine ring instead of quinoline.
2-Bromo-5-iodohydroquinone: Contains a hydroquinone ring with bromine and iodine substitutions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of bromine and iodine.
Uniqueness: 2-Bromo-5-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. Its applications in medicinal chemistry and material science further highlight its importance .
Propiedades
Fórmula molecular |
C9H5BrIN |
|---|---|
Peso molecular |
333.95 g/mol |
Nombre IUPAC |
2-bromo-5-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H |
Clave InChI |
VGRHKOAWAZKDEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)Br)C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


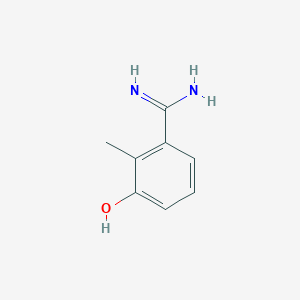
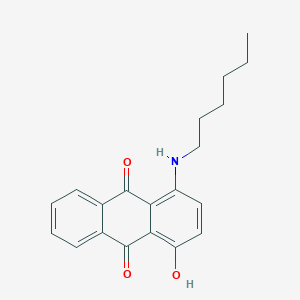
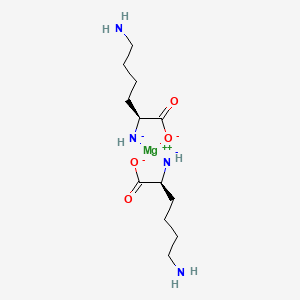
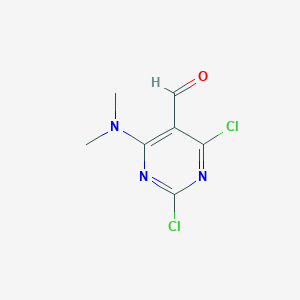


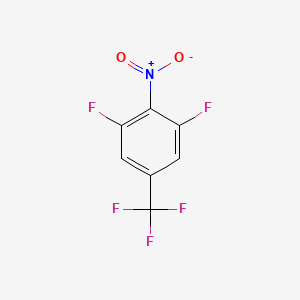


![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)

